Hyperectumine
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Overview
Description
Preparation Methods
The synthesis of Hyperectumine involves a series of intricate steps. The biosynthesis of this compound is believed to involve a hybrid mode of C8 + C8 + C1 + C2 . The industrial production of this compound is still under research, and detailed synthetic routes and reaction conditions are not widely documented.
Chemical Reactions Analysis
Hyperectumine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hyperectumine has several scientific research applications:
Chemistry: It is studied for its unique structure and potential as a precursor for synthesizing other complex molecules.
Industry: The compound’s unique properties make it a candidate for various industrial applications, although specific uses are still under investigation.
Mechanism of Action
The mechanism of action of Hyperectumine involves the suppression of phosphorylation of mitogen-activated protein kinases (MAPKs) and blocking the activation of nuclear factor kappa-light chain-enhancer of activated B cells (NF-κB) . This mechanism is believed to contribute to its anti-inflammatory effects.
Comparison with Similar Compounds
Hyperectumine is compared with other benzylisoquinoline alkaloids, such as:
- Protopine
- Protoberberine
- Benzophenanthridine
- Aporphine
- Simple isoquinolines
What sets this compound apart is its unprecedented complex ring structure and its specific biological activities .
Properties
Molecular Formula |
C23H24N2O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(1S,10'R,14'R)-6,7-dimethoxy-2-methylspiro[3,4-dihydroisoquinoline-1,11'-3,5-dioxa-12-azatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),7-triene]-13'-one |
InChI |
InChI=1S/C23H24N2O5/c1-25-7-6-12-8-18(27-2)19(28-3)10-16(12)23(25)20-13-4-5-17-21(30-11-29-17)14(13)9-15(20)22(26)24-23/h4-5,8,10,15,20H,6-7,9,11H2,1-3H3,(H,24,26)/t15-,20+,23-/m1/s1 |
InChI Key |
XJCDCFPIWSHHTN-ZNRXUEPQSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@]13[C@@H]4[C@@H](CC5=C4C=CC6=C5OCO6)C(=O)N3)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C13C4C(CC5=C4C=CC6=C5OCO6)C(=O)N3)OC)OC |
Origin of Product |
United States |
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